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Abstract
Rimtuzalcap (formerly CAD-1883) is a first-in-class, selective positive allosteric modulator

(PAM) of the small-conductance calcium-activated potassium (SK) channels. Developed by

Cadent Therapeutics and later acquired by Novartis, rimtuzalcap has been investigated as a

potential therapeutic for movement disorders, primarily essential tremor (ET) and

spinocerebellar ataxia (SCA). This document provides a comprehensive overview of the

discovery, mechanism of action, synthesis, and preclinical and clinical development of

rimtuzalcap, intended for researchers, scientists, and drug development professionals.

Introduction
Essential tremor and spinocerebellar ataxia are debilitating neurological disorders

characterized by involuntary rhythmic shaking and a lack of voluntary coordination of muscle

movements, respectively.[1][2] The underlying pathophysiology of these conditions is linked to

the dysregulation of neuronal firing in the cerebellum.[1][3] Rimtuzalcap emerged as a

promising therapeutic candidate by targeting the SK channels, which play a crucial role in

regulating neuronal excitability.[1]

Discovery and Mechanism of Action
Rimtuzalcap was identified through a drug discovery program focused on developing selective

modulators of SK channels. It acts as a positive allosteric modulator, enhancing the sensitivity

of SK channels to intracellular calcium. This leads to an increased potassium efflux, resulting in
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hyperpolarization of the neuronal membrane and a subsequent decrease in the firing rate of

Purkinje cells in the cerebellum. The restoration of a more regular neuronal firing pattern is the

proposed mechanism for the amelioration of tremor and ataxia. Cryo-electron microscopy

studies have revealed that rimtuzalcap's subtype-selectivity for KCa2.2 channels is due to the

specific conformation of calmodulin and the cytoplasmic HC helices, which can accommodate

the bulkier rimtuzalcap molecule, unlike the KCa3.1 channel subtype.
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Mechanism of action of Rimtuzalcap on SK channels.

Synthesis
A specific, publicly available, step-by-step synthesis protocol for rimtuzalcap (N-(1H-indol-6-

yl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) is not detailed in the reviewed literature. However, the

synthesis would likely involve the coupling of an indolyl amine precursor with a pyrazolyl-

pyridazine core structure. The synthesis of related pyrazole and pyridazine derivatives often

involves condensation and cyclization reactions.

Preclinical Development
In Vitro and Ex Vivo Studies
Rimtuzalcap demonstrated high potency and selectivity for SK2 and SK3 channels. In ex vivo

slice assays of the cerebellum, the compound was shown to reduce the firing rate of Purkinje

cells by approximately 40% and improve the regularity of their firing.

Table 1: Preclinical Efficacy Data
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Parameter Value Reference

SK2 SC100 400 nM

% SK2 SC100 28%

Solubility 0.074 mg/mL

Purkinje Cell Firing Rate

Reduction
~40%

In Vivo Studies
Rimtuzalcap was evaluated in animal models of essential tremor and ataxia. In a harmaline-

induced tremor model in mice, oral administration of CAD-1883 at 10 mg/kg significantly

reduced tremor. The compound also showed efficacy in a mouse model of hereditary ataxia

(EA2).

Experimental Protocols
Animals: C57/BL6 mice or Sprague-Dawley rats are commonly used.

Harmaline Administration: Harmaline hydrochloride is administered subcutaneously (s.c.) or

intraperitoneally (i.p.). Doses typically range from 10-20 mg/kg in mice and 10 mg/kg in rats.

Tremor Assessment: Tremor is quantified using a tremor monitor or by visual scoring. The

frequency of harmaline-induced tremor is typically in the range of 10-16 Hz in mice and 8-12

Hz in rats.

Drug Administration: The test compound (e.g., rimtuzalcap) is administered prior to

harmaline injection, and the reduction in tremor intensity is measured.

Cell Preparation: Cerebellar slices containing Purkinje cells are prepared.

Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-

resistance seal with the cell membrane. The membrane patch is then ruptured to allow for

whole-cell recording.
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Data Acquisition: The amplifier is set to current-clamp mode to measure the cell's firing rate

or voltage-clamp mode to measure ionic currents.

Drug Application: The effect of rimtuzalcap on the firing rate and ion channel activity is

determined by perfusing the slice with a solution containing the compound.

Experimental Workflow for Preclinical Evaluation
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Workflow for preclinical evaluation of Rimtuzalcap.

Clinical Development
Rimtuzalcap has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of

essential tremor and spinocerebellar ataxia.

Phase 1 Studies
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Phase 1 studies in healthy volunteers demonstrated that CAD-1883 was well-tolerated at

doses up to 1200 mg/day. Adverse events were generally mild and transient, and no significant

side effects were reported.

Phase 2 Studies
Essential Tremor (NCT03688685): This was a Phase 2a open-label study to evaluate the

safety, tolerability, and efficacy of rimtuzalcap in adults with ET. The study involved twice-

daily oral dosing of 300 mg for 14 days.

Spinocerebellar Ataxia (NCT04301284): This was a planned Phase 2 randomized, double-

blind, placebo-controlled study to evaluate the safety, tolerability, and efficacy of CAD-1883

in adults with SCA. The study was designed to assess multiple dose levels, starting at 150

mg twice daily. This trial was later withdrawn.

Table 2: Clinical Trial Summary

Trial ID Indication Phase Status
Dosing
Regimen

Reference

NCT0368868

5

Essential

Tremor
2a Completed 300 mg BID

NCT0430128

4

Spinocerebell

ar Ataxia
2 Withdrawn

Starting at

150 mg BID

Clinical Trial Protocol (NCT03688685 - Abridged)
Study Design: A Phase 2a, open-label, multi-center study.

Patient Population: Adults with a diagnosis of essential tremor.

Treatment: 300 mg of CAD-1883 administered orally twice daily for 14 days.

Primary Outcome Measures: Safety and tolerability, assessed by adverse events, vital signs,

and laboratory parameters.
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Secondary Outcome Measures: Efficacy, assessed using scales such as The Essential

Tremor Rating Assessment Scale (TETRAS).

Conclusion
Rimtuzalcap (CAD-1883) represents a targeted therapeutic approach for movement disorders

by positively modulating SK channels to regulate neuronal firing. Preclinical data demonstrated

its potential to reduce tremor and improve motor control. While it showed a favorable safety

profile in early clinical trials, the outcomes of the later-stage clinical development have not led

to its approval to date. The information gathered provides a solid foundation for understanding

the scientific rationale and developmental pathway of this novel therapeutic agent. Further

research may build upon these findings to explore the potential of SK channel modulation in

other neurological conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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